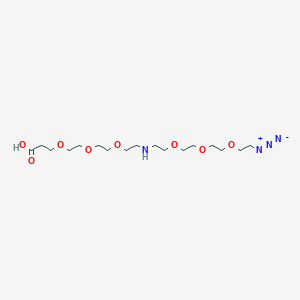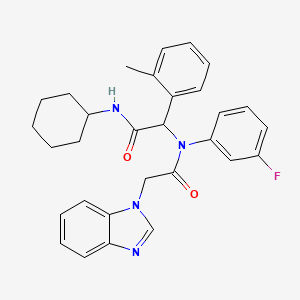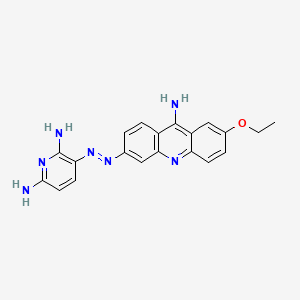
N-(Azido-PEG3)-NH-PEG3-acid
Overview
Description
“N-(Azido-PEG3)-NH-PEG3-acid” is a compound that contains an azide group and a terminal carboxylic acid . The azide group can react with alkyne, BCN, and DBCO linker via Click Chemistry to yield a stable triazole linkage . The terminal carboxylic acid readily reacts with primary and secondary amines .
Synthesis Analysis
The synthesis of “this compound” involves the use of azide and carboxylic acid groups . The azide group can react with alkyne, BCN, and DBCO linker via Click Chemistry to yield a stable triazole linkage . The terminal carboxylic acid readily reacts with primary and secondary amines .Molecular Structure Analysis
“this compound” is a branched PEG derivative with a terminal azide group, a terminal carboxylic acid, and a terminal Boc protected amine . The azide group enables PEGylation via Click Chemistry .Chemical Reactions Analysis
“this compound” is a click chemistry reagent, it contains an Azide group and can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups .Physical And Chemical Properties Analysis
The molecular weight of “this compound” is 247.25 . The compound is available in solid form .Scientific Research Applications
Facile Synthesis for "Click" Conjugation
A study by Hiki and Kataoka (2007) described the synthesis of new azido-terminated heterobifunctional poly(ethylene glycol) (PEG) derivatives, including Azide-PEG-NH2 and Azide-PEG-COOH. These derivatives have primary amine and carboxyl end groups, respectively. The synthesis involved ring-opening polymerization and modification to introduce azido groups, enabling the conjugation of various ligands through "click chemistry" (Hiki & Kataoka, 2007).
Impact on Metabolism and Pharmacokinetics
Guillou et al. (2021) explored the influence of a Polyethylene Glycol (PEG) linker on the metabolism and pharmacokinetics of a 89Zr-radiolabeled antibody. They found that incorporating a tris-polyethylene glycol (PEG3) linker improved aqueous phase solubility and radiochemical conversion, but also impacted the whole-body residence time and metabolism of the construct (Guillou et al., 2021).
Cell Adhesion, Migration, and Shape Change
Van Dongen et al. (2013) used cell-repellent APP (azido-[polylysine-g-PEG]) to create substrates for dynamic cell adhesion. The addition of a functional peptide to the culture medium triggered cell adhesion. This technique demonstrated diverse applications, including tissue motility assays, patterned coculturing, and triggered cell shape change (Van Dongen et al., 2013).
Facile End-Group Quantification in Conjugation Chemistry
Semple et al. (2016) described the synthesis of 1,2,3-triazole adducts from corresponding PEG azides via a click reaction, enabling straightforward NMR-based quantitative end-group analysis. This method is significant for bifunctional azido PEGs used in conjugation chemistry and targeted drug delivery (Semple et al., 2016).
Photoactivatable Fluorescent Tags for Imaging
Guillou et al. (2022) reported the synthesis and characterization of photoactivatable fluorophores (PhotoTags) functionalized with a photochemically active aryl azide group. These compounds, including DFO-RhodB-PEG3-ArN3, were used for applications in optical imaging and positron emission tomography (Guillou et al., 2022).
Site-Specific PEGylation of Proteins
Deiters et al. (2004) developed a PEGylation methodology based on the incorporation of para-azidophenylalanine into proteins in yeast. The azido group was used for a [3+2] cycloaddition reaction with an alkyne-derivatized PEG reagent for selective PEGylation, which is useful for therapeutic applications (Deiters et al., 2004).
Water Dynamics in Crowded Environments
Verma et al. (2016) studied water dynamics in a crowded environment using Polyethylene glycol (PEG) as a macromolecular crowder. They found that water dynamics remained bulk-like in highly crowded environments due to the formation of water aggregates, indicating PEG's role in simulating cellular environments (Verma et al., 2016).
Synthesis and Characterization for Drug Delivery Systems
Rong-jie (2011) focused on the synthesis and characterization of azido-terminated polyethylene glycols for potential use in new drug delivery systems. The study highlights the importance of these compounds in pharmaceutical applications (Rong-jie, 2011).
Mechanism of Action
Target of Action
N-(Azido-PEG3)-NH-PEG3-acid, also known as 1-azido-3,6,9,15,18,21-hexaoxa-12-azatetracosan-24-oic acid, primarily targets thiol groups on proteins or peptides . The compound forms stable covalent bonds with these targets, enabling the selective modification of thiol-containing proteins or peptides .
Mode of Action
The compound functions as a crosslinker in bioconjugation reactions . Its mechanism of action involves the specific reaction with thiol groups on proteins or peptides, forming stable covalent bonds . This facilitates the conjugation of biomolecules through the formation of a stable linkage, allowing for the manipulation and study of protein interactions or the development of novel bioconjugates .
Biochemical Pathways
The compound plays a role in the modification of biomolecules for various experimental purposes, such as the creation of protein conjugates or the immobilization of proteins onto surfaces . Its function in bioconjugation reactions contributes to the advancement of fields such as proteomics by enabling the controlled modification and manipulation of biomolecules for experimental purposes .
Pharmacokinetics
It is known that the compound can react with alkyne, bcn, dbco via click chemistry to yield a stable triazole linkage
Result of Action
The result of the compound’s action is the formation of stable covalent bonds with thiol-containing proteins or peptides . This enables the precise control of conjugation reactions in experimental applications, facilitating the study of protein interactions and the development of novel bioconjugates .
Safety and Hazards
Future Directions
properties
IUPAC Name |
3-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethylamino]ethoxy]ethoxy]ethoxy]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H34N4O8/c18-21-20-4-8-27-12-16-29-15-11-26-7-3-19-2-6-25-10-14-28-13-9-24-5-1-17(22)23/h19H,1-16H2,(H,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDPBBXHRNSHWQA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCOCCNCCOCCOCCOCCN=[N+]=[N-])C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H34N4O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![6-((4-chlorobenzyl)oxy)-3-(1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)-3',5'-bis(trifluoromethyl)-[1,1'-biphenyl]-2-ol](/img/structure/B609373.png)





![(2S,4R)-1-[(2S)-2-[[2-[2-[2-[2-[[2-[(9S)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetyl]amino]ethoxy]ethoxy]ethoxy]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide](/img/structure/B609386.png)
![N'-(2-aminoethyl)-N'-[[4-[[bis(2-aminoethyl)amino]methyl]phenyl]methyl]ethane-1,2-diamine;hydrochloride](/img/structure/B609388.png)

